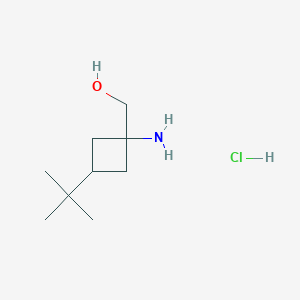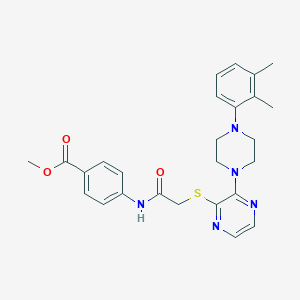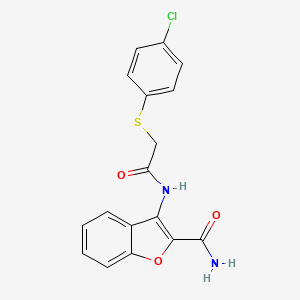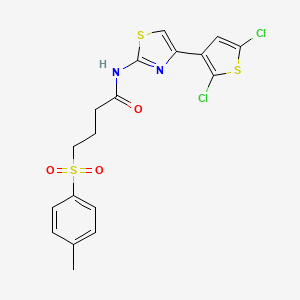
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide is a chemical entity that is likely to possess a complex structure due to the presence of multiple aromatic systems and functional groups such as thiazole, thiophene, and tosyl groups. Although the specific papers provided do not directly discuss this compound, they do provide insights into the reactivity and structural analysis of related thiazole and thiophene derivatives, which can be extrapolated to understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazole and thiophene rings, which are common in medicinal chemistry due to their bioactive properties. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form esters or amides . This suggests that similar synthetic strategies could be employed for the synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide, with careful selection of nucleophiles and conditions to introduce the tosyl group and the butanamide moiety.
Molecular Structure Analysis
The molecular structure of thiazole and thiophene derivatives has been studied using various spectroscopic and theoretical methods. For example, a combined experimental and theoretical study using density functional theory (DFT) methods has been conducted on a related thiazole compound to determine the optimized molecular structure, chemical shift values, and vibrational assignments . Such analysis is crucial for understanding the electronic properties and reactivity of the compound, which can be applied to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide to predict its behavior in chemical reactions.
Chemical Reactions Analysis
The reactivity of thiazole and thiophene derivatives can be quite varied, depending on the substituents and the reaction conditions. The synthesis of N-substituted indole-2-thiols from a thiadiazole derivative demonstrates the potential for intramolecular cyclization and nucleophilic substitution reactions . Additionally, the study of structure-activity relationships of thiophene sulfonamides as kinase inhibitors shows the importance of the substitution pattern on the biological activity . These insights can guide the design of synthetic routes and the prediction of the reactivity of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide can be inferred from related studies. The HOMO-LUMO analysis and molecular electrostatic potential studies provide information on charge delocalization, which is important for understanding the reactivity and potential interactions with biological targets . Additionally, the unusual binding mode of a benzothiazolyl thiophene sulfonamide to cyclin-dependent kinase 5 (cdk5) via a water molecule highlights the importance of solvent interactions and molecular conformation in the biological activity . These properties are essential for the development of this compound as a potential therapeutic agent.
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S3/c1-11-4-6-12(7-5-11)28(24,25)8-2-3-16(23)22-18-21-14(10-26-18)13-9-15(19)27-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYHRMGMJPLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)

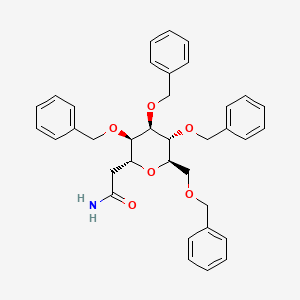
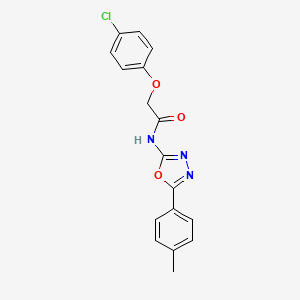

![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)


